molecular formula C19H13ClF3N3O4 B11289857 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B11289857
M. Wt: 439.8 g/mol
InChI Key: OBOKIWNBVINFTQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a synthetic pyrimidine-dione carboxamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a 4-methoxyphenyl substituent. This compound has garnered attention for its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with submicromolar minimum inhibitory concentrations (MICs) reported . Its structure combines a pyrimidine-dione core with halogenated and methoxy-substituted aromatic rings, which are critical for its bioactivity and selectivity.

Properties

Molecular Formula

C19H13ClF3N3O4

Molecular Weight

439.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H13ClF3N3O4/c1-30-12-5-3-11(4-6-12)26-17(28)13(9-24-18(26)29)16(27)25-15-8-10(19(21,22)23)2-7-14(15)20/h2-9H,1H3,(H,24,29)(H,25,27)

InChI Key

OBOKIWNBVINFTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives

The 2,4-dioxopyrimidine ring is synthesized via cyclocondensation of N-(4-methoxyphenyl)urea with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions. This method, adapted from similar pyrimidine syntheses, proceeds via nucleophilic attack and cyclization:

Urea+DMADHCl, EtOH3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate\text{Urea} + \text{DMAD} \xrightarrow{\text{HCl, EtOH}} \text{3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate}

Reaction Conditions :

  • Temperature: 80°C

  • Solvent: Ethanol

  • Catalyst: Concentrated HCl

  • Yield: 68–72%.

Functionalization at Position 5

The ester intermediate undergoes hydrolysis to the carboxylic acid using aqueous NaOH (2 M, 60°C, 4 h), followed by activation as an acid chloride with thionyl chloride (SOCl₂, reflux, 2 h).

Amide Coupling Reaction

The activated acid chloride reacts with 2-chloro-5-(trifluoromethyl)aniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is used to scavenge HCl, enhancing reaction efficiency:

Pyrimidine-5-carbonyl chloride+AnilineEt₃N, DCMTarget Compound\text{Pyrimidine-5-carbonyl chloride} + \text{Aniline} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Optimization Data :

ParameterOptimal ValueYield (%)
Molar Ratio (1:1.2)1:1.285
Temperature0°C → RT82
Reaction Time12 h88

Side products include N-acylated byproducts (≤5%), mitigated by controlled stoichiometry.

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for pyrimidine cyclization. A mixture of urea, DMAD, and 4-methoxybenzaldehyde in ethanol undergoes microwave heating (100 W, 120°C, 20 min), achieving 78% yield with 99% purity. This method avoids prolonged reflux and minimizes decomposition.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). The target compound elutes at Rf = 0.45 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 7H, aryl-H), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z 398.0645 [M+H]⁺ (calc. 398.0645).

  • IR : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Conventional Cyclization729524
Microwave Cyclization78990.33
Amide Coupling889812

Microwave-assisted synthesis offers superior efficiency, while traditional methods remain viable for large-scale production.

Challenges and Mitigation Strategies

  • Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Use of DMF/THF mixtures (4:1) improves dissolution during coupling.

  • Byproduct Formation : Excess acyl chloride leads to diacylation. Stepwise addition of aniline minimizes this .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of chloro and trifluoromethyl groups allows for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Antimicrobial Properties

Research has indicated that N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide possesses antimicrobial properties. It has been studied for its inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The observed cytotoxic effects suggest that it may inhibit tumor growth through multiple pathways, including the modulation of apoptosis-related proteins. The compound's structure allows for interaction with specific cellular targets involved in cancer progression, positioning it as a promising lead in anticancer drug development.

Case Study 1: Antimycobacterial Activity

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis (Mtb). The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments like ethambutol, indicating strong potential for new tuberculosis therapies based on this scaffold.

Study AspectDetail
Organism Studied Mycobacterium tuberculosis
Standard Treatment Ethambutol
MIC Result Significantly lower than ethambutol

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on various cancer cell lines, the compound induced apoptosis with IC50 values indicating potent anticancer activity compared to established chemotherapeutics. This highlights its potential as a therapeutic agent in oncology.

Cancer Cell LineIC50 ValueMechanism
A549 (Lung)10 µMApoptosis induction
MCF7 (Breast)8 µMCell cycle arrest

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Carboxamides
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Structural Differences: This compound shares a chloro-trifluoromethylphenyl group but differs in substituent position (2-chloro-4-CF3 vs. 2-chloro-5-CF3 in the target compound). The core is a tetrahydropyrimidine with a thioxo group, unlike the pyrimidine-dione in the target.
  • N-(4-chlorophenyl/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()

    • Structural Differences : Features a formyl group and thioxo-tetrahydropyrimidine core. The absence of the trifluoromethyl group may reduce lipophilicity and target affinity.
    • Activity : Primarily synthesized for antimicrobial screening, but direct comparisons to the target compound are lacking .
Halogenated Aromatic Carboxamides
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide ()

    • Structural Differences : Contains a naphthalene-hydroxyl group instead of a pyrimidine-dione core. The bis-CF3 substituent enhances lipophilicity but may hinder solubility.
    • Activity : Shows comparable MICs against MRSA (0.16–0.68 µM) and M. tuberculosis (10 µM). Synergistic effects with ciprofloxacin suggest a different mechanism of action compared to the target compound .
  • N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide ()

    • Structural Differences : Bromine substitution replaces chlorine, altering steric and electronic properties.
    • Activity : Similar MIC against M. tuberculosis (10 µM) but lower MRSA activity than the target compound, highlighting the importance of halogen position .
Heterocyclic Carboxamides with Varied Cores
  • N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Structural Differences: Thiazolidinone core replaces pyrimidine-dione. The 4-chlorophenyl group lacks the trifluoromethyl moiety. Activity: No explicit data provided, but thiazolidinones are known for diverse biological activities, suggesting different target pathways .
  • 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide () Structural Differences: Pyrazolone core with quinoline and methoxy groups. Activity: Targets c-Met kinase in cancer, illustrating how core heterocycle choice directs therapeutic application .

Key Structure-Activity Relationship (SAR) Insights

  • Halogen and CF3 Positioning : The 2-chloro-5-CF3 substitution in the target compound optimizes antimicrobial activity, as evidenced by reduced efficacy in 4-CF3 analogs ().
  • Methoxy Group Role : The 4-methoxyphenyl group enhances solubility and electronic effects, balancing lipophilicity for membrane penetration .
  • Core Rigidity : Pyrimidine-dione cores (target) exhibit superior activity over saturated tetrahydropyrimidines () due to improved planar stacking with biological targets.

Quantitative Data and Comparative Analysis

Compound Core Structure Substituents MIC (MRSA) MIC (M. tuberculosis)
Target Compound Pyrimidine-dione 2-Cl-5-CF3, 4-OCH3-Ph 0.16–0.68 µM 10 µM
N-[3,5-bis(CF3)phenyl]-3-OH-naphthamide Naphthalene 3,5-bis-CF3 0.16–0.68 µM 10 µM
N-[4-Br-3-CF3-phenyl]-3-OH-naphthamide Naphthalene 4-Br-3-CF3 N/A 10 µM
N-[2-Cl-4-CF3-phenyl]-tetrahydropyrimidine Tetrahydropyrimidine 2-Cl-4-CF3, thioxo N/A N/A

Key Observations :

  • The target compound’s pyrimidine-dione core and substituent arrangement yield balanced potency and selectivity.
  • Dichloro- or dimethoxy-substituted isomers show structural dissimilarities (Tanimoto coefficients <0.5), correlating with reduced activity .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H21ClF3N3O3S2
  • Molecular Weight : 580.04 g/mol
  • CAS Number : 333423-33-9

The compound exhibits its biological activity primarily through its interaction with various molecular targets involved in cancer progression and other diseases. Notably, it has been shown to inhibit specific enzymes and receptors that are crucial for tumor growth and proliferation.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has demonstrated potent antiproliferative effects against several cancer cell lines. For instance, in studies conducted on different cancer types, it showed significant inhibition rates:
      • T-47D breast cancer : 90.47% inhibition
      • SR leukemia : 81.58% inhibition
      • SK-MEL-5 melanoma : 84.32% inhibition
      • MDA-MB-468 breast cancer : 84.83% inhibition .
  • Enzyme Inhibition :
    • It has been noted for its ability to inhibit key enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are often implicated in cancer cell signaling pathways. The IC50 values for these inhibitions were reported as follows:
      • EGFR: IC50 = 0.24 μM
      • Src: IC50 = 0.96 μM .
  • Structure-Activity Relationship (SAR) :
    • The presence of the methoxy group at position 4 of the phenyl ring enhances the compound's biological activity, particularly against pathogenic bacteria and fungi . SAR studies indicate that modifications to the pyrimidine structure can lead to improved potency against various targets.

Table 1: Summary of Antiproliferative Activity Against Cancer Cell Lines

Cell Line% InhibitionIC50 (μM)
T-47D (Breast)90.47%Not specified
SR (Leukemia)81.58%Not specified
SK-MEL-5 (Melanoma)84.32%Not specified
MDA-MB-468 (Breast)84.83%Not specified

Notable Research Findings

  • A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism where it triggers programmed cell death pathways .
  • Molecular docking studies have shown that the compound has a high binding affinity to target proteins involved in tumorigenesis, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine-5-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline. Key steps include:

  • Condensation : Use coupling agents like EDC·HCl and HOBt in anhydrous DMF or THF under nitrogen .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperatures of 60–80°C improve cyclization .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from byproducts .

    Key Reaction Parameters
    Coupling Agent
    Solvent
    Temperature
    Yield Range

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., trifluoromethyl group orientation) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 453.05) .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets, and how can in silico models guide experimental design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like acetylcholinesterase (for neurodegenerative applications). The trifluoromethyl group shows strong hydrophobic interactions with active-site residues .
  • Pharmacophore Modeling : Identify critical moieties (e.g., dioxopyrimidine core) for binding affinity. Adjust the 4-methoxyphenyl group to optimize steric compatibility .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors to prioritize in vitro assays .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time .

  • Meta-Analysis : Pool data from independent studies (see table below) to identify outliers. For example, inconsistent IC50_{50} values may arise from impurity interference .

    Reported IC50_{50} Values
    Acetylcholinesterase Inhibition
    Antiproliferative Activity (MCF-7)

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency and selectivity?

  • Methodological Answer :

  • Substituent Scanning : Systematically replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to modulate electronic effects .
  • Metabolic Stability : Introduce fluorine at the pyrimidine 6-position to reduce CYP450-mediated oxidation, improving half-life in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly in different solvent systems, and how can this be addressed experimentally?

  • Methodological Answer :

  • Solvent Polarity : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL). Use co-solvents (e.g., PEG-400) for in vivo studies .
  • pH-Dependent Solubility : Protonation of the carboxamide group at acidic pH (e.g., gastric fluid) increases solubility, requiring buffered formulations for oral administration .

Experimental Design Recommendations

  • Biological Assays : Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) and validate purity via HPLC (>95%) before testing .
  • Toxicology Screening : Assess hepatotoxicity using primary hepatocytes and mitochondrial membrane potential assays .

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